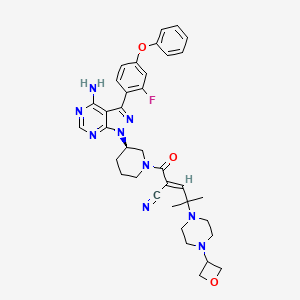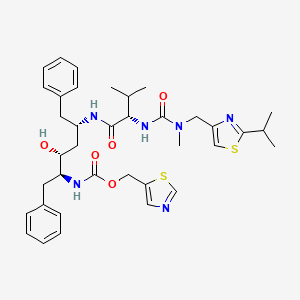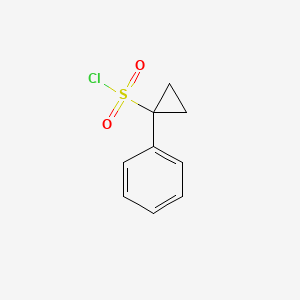
Rilzabrutinib
Übersicht
Beschreibung
PRN-1008 is a novel, reversible covalent inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis and immune thrombocytopenic purpura. Bruton’s tyrosine kinase is a crucial signaling molecule in the B cell receptor pathway, and its inhibition can modulate immune responses effectively .
Vorbereitungsmethoden
The synthesis of PRN-1008 involves forming a reversible covalent bond with a cysteine residue (Cys481) in Bruton’s tyrosine kinase. The synthetic route includes several key steps:
Formation of the core structure: The core structure of PRN-1008 is synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for Bruton’s tyrosine kinase.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial production methods for PRN-1008 involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
PRN-1008 durchläuft verschiedene Arten chemischer Reaktionen:
Kovalente Bindungsbildung: PRN-1008 bildet eine reversible kovalente Bindung mit dem Cysteinrest in der Bruton-Tyrosinkinase.
Oxidation und Reduktion: PRN-1008 kann Oxidations- und Reduktionsreaktionen eingehen, die seine Stabilität und Aktivität beeinflussen können.
Substitutionsreaktionen: Die funktionellen Gruppen an PRN-1008 können an Substitutionsreaktionen teilnehmen, die verwendet werden können, um ihre chemischen Eigenschaften zu modifizieren
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie spezifische Temperatur- und pH-Bedingungen, um die Reaktionswirksamkeit und Ausbeute zu optimieren.
Wissenschaftliche Forschungsanwendungen
PRN-1008 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: PRN-1008 wird als Werkzeugverbindung verwendet, um die Rolle der Bruton-Tyrosinkinase in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: Es wird verwendet, um die Signalmechanismen in B-Zellen und anderen Immunzellen zu untersuchen.
Medizin: PRN-1008 wird als therapeutisches Mittel für Autoimmunerkrankungen wie rheumatoide Arthritis und thrombozytopenische Purpura entwickelt. .
Industrie: PRN-1008 wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente verwendet, die auf die Bruton-Tyrosinkinase abzielen
5. Wirkmechanismus
PRN-1008 entfaltet seine Wirkung durch Bildung einer reversiblen kovalenten Bindung mit dem Cysteinrest (Cys481) in der Bruton-Tyrosinkinase. Diese Interaktion hemmt die Kinaseaktivität und blockiert so die nachgeschalteten Signalwege, die an der Aktivierung und Reifung von B-Zellen beteiligt sind. Diese Hemmung moduliert die Immunantwort, wodurch PRN-1008 effektiv bei der Behandlung von Autoimmunerkrankungen ist .
Wirkmechanismus
PRN-1008 exerts its effects by forming a reversible covalent bond with the cysteine residue (Cys481) in Bruton’s tyrosine kinase. This interaction inhibits the kinase activity, thereby blocking the downstream signaling pathways involved in B cell activation and maturation. This inhibition modulates the immune response, making PRN-1008 effective in treating autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
PRN-1008 ist aufgrund seines reversiblen kovalenten Bindungsmechanismus einzigartig, der eine verlängerte Zielbelegung und eine anhaltende Hemmung der Bruton-Tyrosinkinase ermöglicht. Ähnliche Verbindungen umfassen:
Acalabrutinib: Ein weiterer irreversibler kovalenter Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Die reversible Bindung von PRN-1008 bietet Vorteile in Bezug auf Sicherheit und Verträglichkeit und macht es zu einem vielversprechenden Kandidaten für die Langzeitbehandlung von Autoimmunerkrankungen .
Eigenschaften
IUPAC Name |
(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFREMLXLZNHE-GBOLQPHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40FN9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575596-29-0, 1575591-66-0 | |
| Record name | Rilzabrutinib, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilzabrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILZABRUTINIB, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1WE425BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















